molecular formula C20H16BrN5OS B2904855 N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-54-3

N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2904855
CAS No.: 852375-54-3
M. Wt: 454.35
InChI Key: GZFHDSCDNXGLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a complex structure that incorporates a 1,2,4-triazolo[4,3-b]pyridazine core, a scaffold recognized for its diverse biological activities . The specific biological target and mechanism of action for this exact compound are areas of active investigation, as is common with phenotypic screening hits. The 1,2,4-triazole nucleus, a key component of this molecule, is a privileged structure in drug discovery, known to confer a wide spectrum of pharmacological properties . Compounds containing this heterocycle have demonstrated extensive biological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer effects, making them a fertile ground for lead identification and optimization . Furthermore, the broader chemical class of triazolopyridazines has been identified as a potent scaffold in antiparasitic research. Recent studies on structurally related triazolopyridazine compounds have shown exceptional promise as orally efficacious agents against Cryptosporidium infection, a major cause of life-threatening diarrhea, with some analogs exhibiting superior efficacy in mouse models . This suggests potential research applications for this compound in infectious disease and parasitology studies. Researchers can utilize this high-purity compound as a key intermediate in synthetic chemistry, a candidate for high-throughput screening campaigns, or a chemical probe for exploring novel biological pathways in various disease models. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFHDSCDNXGLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the triazolopyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the p-tolyl group: This step involves the substitution of a suitable leaving group on the triazolopyridazine core with a p-tolyl group, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the bromophenyl group: The bromophenyl group can be introduced through nucleophilic substitution reactions, where a bromophenyl halide reacts with the triazolopyridazine intermediate.

    Formation of the thioacetamide bridge: The final step involves the reaction of the intermediate with thioacetic acid or its derivatives under appropriate conditions to form the thioacetamide linkage.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the bromophenyl group to a phenyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity. The triazolopyridazine moiety may play a key role in these interactions, potentially through hydrogen bonding, π-π stacking, or other non-covalent interactions.

Biological Activity

N-(4-bromophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Structure

The compound features a triazolo-pyridazine moiety linked to a bromophenyl group and a thioacetamide component. The general structure can be represented as follows:

N 4 bromophenyl 2 3 p tolyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide\text{N 4 bromophenyl 2 3 p tolyl 1 2 4 triazolo 4 3 b pyridazin 6 yl thio acetamide}

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the triazole ring.
  • Introduction of the bromophenyl and thioacetamide groups.
  • Purification using techniques such as column chromatography.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for related compounds often fall within the micromolar range (e.g., 6.2 μM for HCT-116) .
  • A study highlighted that certain triazolethiones showed promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

Compounds related to triazoles have demonstrated broad-spectrum antimicrobial activity:

  • Antibacterial Activity : Several derivatives have shown effectiveness against pathogenic bacteria. For example, benzothioates derived from triazoles exhibited superior antibacterial activity compared to standard antibiotics like chloramphenicol .
  • Antifungal Activity : Triazoles are commonly used as antifungal agents in both agricultural and medicinal contexts .

The biological activities of this compound may be attributed to:

  • Inhibition of Enzymatic Pathways : Triazole derivatives often inhibit enzymes involved in nucleic acid synthesis.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes leading to cell death.
  • Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), contributing to their cytotoxic effects.

Cytotoxicity Assays

A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-727.3
HCT-1166.2
T47D43.4

Antimicrobial Efficacy

In another study assessing antimicrobial properties:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL

Comparison with Similar Compounds

Triazolopyridazine vs. Triazinoindole Derivatives

  • N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ): Core: Triazinoindole instead of triazolopyridazine. Purity: 95% (similar to the target compound’s analogs) .

Triazolopyridazine Derivatives with Varying Substituents

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632/C1632, ) :

    • Substituents : Methyl group on triazolopyridazine; N-methyl acetamide.
    • Biological Activity : Inhibits Lin28-let-7 interaction, rescuing let-7 miRNA function and reducing cancer stem cell (CSC) tumorsphere formation .
    • Key Difference : Lack of bromophenyl and p-tolyl groups reduces halogen-mediated hydrophobic interactions but retains triazolopyridazine’s affinity for RNA-binding proteins.
  • 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide (): Substituents: 4-Ethoxyphenyl on triazolopyridazine; 4-fluorophenyl on acetamide.

Functional Group Modifications

Halogen vs. Non-Halogenated Phenyl Groups

  • N-(4-Bromophenyl)acetamide Derivatives (): C6–Br bond length: 1.8907 Å (target compound analog) vs. 1.91 Å in similar halogenated acetamides. Impact: Minor bond length variations influence crystal packing and solubility; bromine’s polarizability enhances hydrophobic binding in biological targets .
  • N-(3-Chlorophenyl)-2-((6-(4-bromophenyl)pyridazin-3-yl)thio)acetamide () :

    • Structure : Pyridazine instead of triazolopyridazine; 3-chlorophenyl vs. 4-bromophenyl.
    • Impact : Pyridazine’s reduced aromaticity compared to triazolopyridazine may decrease target affinity, while chlorine’s smaller size vs. bromine alters steric effects .

Key Research Findings

Triazolopyridazine Core : Essential for interactions with RNA-binding proteins (e.g., Lin28) due to planar heteroaromatic structure .

Bromophenyl Group : Enhances lipophilicity and target binding via halogen bonding, as seen in analogs like N-(4-bromophenyl)acetamide derivatives .

Substituent Effects :

  • p-Tolyl : Increases metabolic stability compared to unsubstituted phenyl (e.g., C1632’s methyl group improves bioavailability) .
  • Ethoxy/Fluoro : Modulate electronic properties and solubility, as observed in and compounds .

Q & A

Q. How do in vitro results translate to in vivo models, and what are the key discrepancies?

  • Methodological Answer :
  • Pharmacokinetic Bridging : Measure bioavailability in rodents (e.g., IV vs. oral administration) to correlate in vitro IC₅₀ with plasma concentrations.
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation). Discrepancies often arise from protein binding or first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.